N'-hydroxy-2-methoxypropanimidamide
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Overview
Description
N’-hydroxy-2-methoxypropanimidamide is an organic compound with the molecular formula C4H10N2O2. It is a relatively new compound in the field of organic chemistry and has garnered interest due to its potential applications in various scientific domains. The compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a propanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxy-2-methoxypropanimidamide can be synthesized through several methods. One common approach involves the reaction of N-acetyl-N’-hydroxypropanimidamide with iodomethane under basic conditions, followed by structural transformation to yield the target compound . Another method involves the use of hydroxylamine hydrochloride and phthalic anhydride in isopropanol, followed by the addition of triethylamine and subsequent reaction at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-methoxypropanimidamide are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methoxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-2-methoxypropanimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N’-hydroxy-2-methoxypropanimidamide exerts its effects involves the interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Flavin-dependent N-hydroxylating enzymes play a significant role in the compound’s activity, facilitating the formation of N-O bonds and subsequent functionalization .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxyphthalimide
- N-hydroxysuccinimide
- N-hydroxy-2-methylpropanimidamide
Uniqueness
N’-hydroxy-2-methoxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N'-hydroxy-2-methoxypropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLCZPYLTOBSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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